molecular formula C12H13N3O4 B6633344 3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid

Cat. No. B6633344
M. Wt: 263.25 g/mol
InChI Key: CMIQMAWQBNHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indazole derivatives and is also known by its chemical name, IMCPA.

Scientific Research Applications

IMCPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. IMCPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of IMCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. For example, it has been shown to inhibit the activity of an enzyme called COX-2, which is involved in inflammation. IMCPA has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IMCPA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to inflammation. IMCPA has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, IMCPA has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using IMCPA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one limitation of using IMCPA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on IMCPA. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory properties in more detail and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of IMCPA and how it interacts with specific enzymes and pathways in the body.

Synthesis Methods

The synthesis of IMCPA involves the reaction between 3-(1H-indazol-3-ylamino)propanoic acid and methoxyacetyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white solid.

properties

IUPAC Name

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-9(12(17)18)6-13-11(16)10-7-4-2-3-5-8(7)14-15-10/h2-5,9H,6H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQMAWQBNHVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid

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